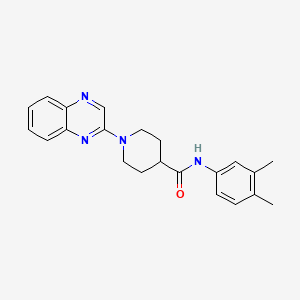
N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, also known as DMPQ, is a synthetic piperidine-4-carboxamide compound that is used for a variety of scientific research applications. DMPQ is a small molecule that is easily synthesized in the laboratory and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is not yet fully understood. However, it is known to interact with G-protein coupled receptors, which are proteins that are involved in signal transduction pathways. It has been suggested that N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide binds to these receptors and modulates the activity of the receptor, which leads to changes in the signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide have not been extensively studied. However, some studies have suggested that N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has an effect on the central nervous system and can modulate dopamine and serotonin levels. Additionally, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has been shown to have an effect on the cardiovascular system and can modulate heart rate and blood pressure.
実験室実験の利点と制限
The advantages of using N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide for lab experiments include its low cost, ease of synthesis, and its ability to interact with G-protein coupled receptors. Additionally, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can be used to study the effects of drug-receptor interactions and to investigate the structure-activity relationships of different compounds. The limitations of using N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide include its lack of specificity, as it is known to interact with multiple receptors, and its lack of potency, as it has a low affinity for receptors.
将来の方向性
There are many potential future directions for the use of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide. One potential direction is to investigate the effects of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide on other biological systems, such as the immune system. Additionally, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide could be used to study the effects of drug-receptor interactions in more detail, as well as to investigate the structure-activity relationships of different compounds. Furthermore, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide could be used to study the effects of drug-drug interactions and to investigate the effects of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide on diseases such as cancer. Finally, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide could be used to investigate the effects of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide on other G-protein coupled receptors, such as those involved in signal transduction pathways.
合成法
N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can be synthesized by a method known as the three-component reaction. This method involves the reaction of quinoxaline-2-carbonyl chloride, N-methyl-4-piperidone, and 3,4-dimethylphenyl bromide. The reaction is conducted in an organic solvent such as dichloromethane or THF at room temperature. The reaction is usually complete within 3-4 hours. The product is then purified by column chromatography and recrystallization.
科学的研究の応用
N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has been used in a variety of scientific research applications. It has been used as a tool to study the structure-activity relationships of different compounds, as well as to investigate their pharmacological effects. Additionally, N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has been used to investigate the modulation of G-protein coupled receptors and to study the effects of drug-receptor interactions.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-7-8-18(13-16(15)2)24-22(27)17-9-11-26(12-10-17)21-14-23-19-5-3-4-6-20(19)25-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJZGOVIPWVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B6489221.png)
![7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6489229.png)
![methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B6489233.png)
![N-(4-methylphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B6489238.png)
![methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B6489250.png)
![N,N-diethyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B6489255.png)
![2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B6489260.png)
![methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate](/img/structure/B6489266.png)
![1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B6489274.png)
![1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine](/img/structure/B6489276.png)
![methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B6489280.png)

![N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B6489285.png)
![8-(3-chloro-4-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6489311.png)